molecular formula C16H11ClN2O2 B188297 3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione CAS No. 6903-92-0

3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione

Cat. No.: B188297
CAS No.: 6903-92-0
M. Wt: 298.72 g/mol
InChI Key: IJYHJPUCQKQUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione is a complex organic compound with the molecular formula C16H11ClN2O2. This compound is part of the pyrrole family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione typically involves the reaction of maleimide derivatives with aniline derivatives under specific conditions. One common method includes the use of maleic anhydride and aniline in the presence of a catalyst to form the desired compound. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high production rates. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Anilino-4-chloro-1-phenylpyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

6903-92-0

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

3-anilino-4-chloro-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C16H11ClN2O2/c17-13-14(18-11-7-3-1-4-8-11)16(21)19(15(13)20)12-9-5-2-6-10-12/h1-10,18H

InChI Key

IJYHJPUCQKQUMP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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